N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
CAS No.: 922118-63-6
Cat. No.: VC6979453
Molecular Formula: C18H13N3O6
Molecular Weight: 367.317
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922118-63-6 |
|---|---|
| Molecular Formula | C18H13N3O6 |
| Molecular Weight | 367.317 |
| IUPAC Name | N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
| Standard InChI | InChI=1S/C18H13N3O6/c22-16(15-8-23-11-3-1-2-4-13(11)26-15)19-18-21-20-17(27-18)10-5-6-12-14(7-10)25-9-24-12/h1-7,15H,8-9H2,(H,19,21,22) |
| Standard InChI Key | RZORPYXSSSQDMO-UHFFFAOYSA-N |
| SMILES | C1C(OC2=CC=CC=C2O1)C(=O)NC3=NN=C(O3)C4=CC5=C(C=C4)OCO5 |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
The molecule consists of three primary components:
-
1,3,4-Oxadiazole Ring: A five-membered heterocycle containing two nitrogen and one oxygen atom, known for metabolic stability and hydrogen-bonding capacity.
-
Benzo[d] dioxol-5-yl Substituent: A fused bicyclic system (benzodioxole) attached at the oxadiazole’s 5-position, contributing electron-rich aromaticity .
-
2,3-Dihydrobenzo[b] dioxine-2-carboxamide: A partially saturated benzodioxane derivative with a carboxamide group at position 2, enhancing solubility and target affinity .
Stereochemical Considerations
The 2,3-dihydrobenzo[b] dioxine moiety introduces a chiral center at position 2, necessitating enantioselective synthesis for optimal bioactivity .
Molecular Formula and Weight
Spectroscopic Signatures
-
IR: Peaks at 1680–1700 cm (amide C=O), 1250–1300 cm (C–O–C in benzodioxole/dioxine), and 3100–3300 cm (N–H stretch).
-
NMR: Key signals include:
Synthetic Pathways
Oxadiazole Ring Formation
The 1,3,4-oxadiazole core is synthesized via cyclodehydration of a diacylhydrazine intermediate under acidic conditions (e.g., POCl):
For this compound, the diacylhydrazine precursor derives from benzo[d] dioxole-5-carboxylic acid and 2,3-dihydrobenzo[b] dioxine-2-carboxylic acid .
Functionalization Steps
-
Benzodioxole Incorporation: Electrophilic substitution at the oxadiazole’s 5-position using a benzodioxole-bearing acyl chloride .
-
Carboxamide Coupling: Amide bond formation between the oxadiazole’s 2-amine and 2,3-dihydrobenzo[b] dioxine-2-carboxylic acid via EDC/HOBt activation.
Purification and Characterization
-
Column Chromatography: Silica gel with ethyl acetate/hexane (3:7).
-
HPLC: >95% purity (C18 column, acetonitrile/water gradient) .
Physicochemical Properties
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume